molecular formula C7H13Br B2681464 1-(Bromomethyl)-1,3-dimethylcyclobutane CAS No. 2106452-76-8

1-(Bromomethyl)-1,3-dimethylcyclobutane

Cat. No.: B2681464
CAS No.: 2106452-76-8
M. Wt: 177.085
InChI Key: DGGSHTKLHFDASK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1,3-dimethylcyclobutane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of cyclobutane, featuring a bromomethyl group and two methyl groups attached to the cyclobutane ring

Scientific Research Applications

1-(Bromomethyl)-1,3-dimethylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry:

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied in relevant biological systems. This could involve studying its interactions with proteins or other biomolecules.

Safety and Hazards

The safety and hazards associated with the compound would be assessed. This could involve studying its toxicity, flammability, and environmental impact .

Future Directions

Future research might involve studying the compound’s potential applications, such as its use in the synthesis of other compounds, or its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1,3-dimethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1,3-dimethylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the methyl group to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1,3-dimethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1,3-dimethylcyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Iodomethyl)-1,3-dimethylcyclobutane: Similar structure but with an iodine atom instead of bromine.

    1-(Hydroxymethyl)-1,3-dimethylcyclobutane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

1-(Bromomethyl)-1,3-dimethylcyclobutane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-1,3-dimethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-3-7(2,4-6)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSHTKLHFDASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106452-76-8
Record name 1-(bromomethyl)-1,3-dimethylcyclobutane
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